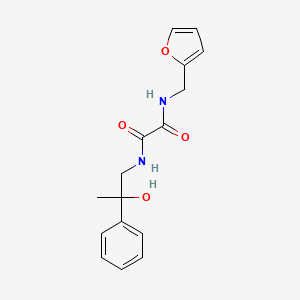

![molecular formula C14H17N7O2S B2604893 1-(3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)-N-(2-氧代四氢噻吩-3-基)氮杂环丁烷-3-甲酰胺 CAS No. 1448134-07-3](/img/structure/B2604893.png)

1-(3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)-N-(2-氧代四氢噻吩-3-基)氮杂环丁烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

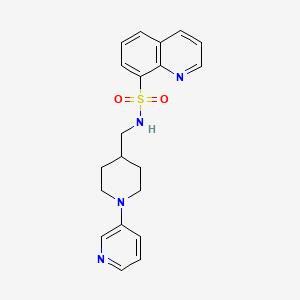

The compound is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring and an azetidine ring. These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

While the specific synthesis route for this compound isn’t available, related compounds such as triazolopyrimidines are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinediones .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar functional groups can affect solubility, while the presence of aromatic rings can affect stability .科学研究应用

Synthesis of Pharmaceutically Active Compounds

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including our compound of interest, are valuable for their potential as pharmaceutically active compounds . The synthesis process of these derivatives is crucial for developing new medications.

LSD1 Inhibition for Cancer Treatment

These derivatives have been identified as novel inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy . LSD1 plays a pivotal role in regulating lysine methylation, and its overexpression is linked to the progression of certain human malignant tumors. Inhibiting LSD1 can suppress cancer proliferation and migration.

Antiproliferative Activities Against Cancer Cell Lines

A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines . This highlights the compound’s potential in cancer research, particularly in identifying new treatments.

Designing New LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold serves as a template for designing new LSD1 inhibitors . This is significant for drug discovery and development, especially in creating more effective cancer therapies.

Molecular Hybridization for Drug Development

Based on molecular hybridization, the compound has been used to create derivatives with enhanced antiproliferative activities . This approach combines different pharmacophores to discover drugs with improved efficacy.

Prediction of Anti-proliferation Effect

Studies have identified key descriptors of [1,2,3]triazolo[4,5-d]pyrimidine derivatives that can help predict their anti-proliferation effects . This is instrumental in screening for efficient and novel drugs in the future.

作用机制

未来方向

属性

IUPAC Name |

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O2S/c1-2-21-12-10(18-19-21)11(15-7-16-12)20-5-8(6-20)13(22)17-9-3-4-24-14(9)23/h7-9H,2-6H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDALJHOAZCPIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4CCSC4=O)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

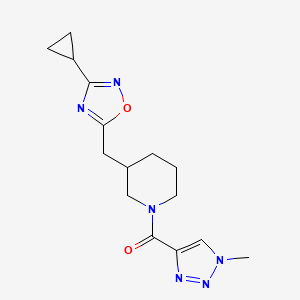

![(E)-4-(Dimethylamino)-N-[(3-methoxy-6-methylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2604810.png)

![7-Chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2604824.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2604833.png)